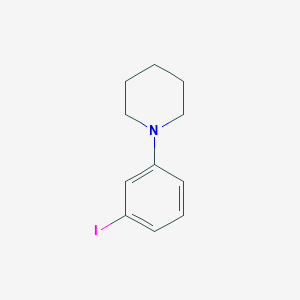

1-(3-Iodophenyl)piperidin

Übersicht

Beschreibung

1-(3-Iodophenyl)piperidine is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Iodophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

1-(3-Iodophenyl)piperidin ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Iodphenylgruppe kann weiter funktionalisiert werden, was es zu einem vielseitigen Vorläufer für den Aufbau komplexer Moleküle macht. So kann es beispielsweise zur Synthese von Piperidinderivaten verwendet werden, die in über zwanzig Klassen von Pharmazeutika vorkommen .

Antikrebsforschung

Piperidinderivate, einschließlich derer, die von this compound abgeleitet sind, haben in der Antikrebsforschung Potenzial gezeigt. Sie können als klinische Wirkstoffe gegen verschiedene Krebsarten wie Brust-, Prostata- und Lungenkrebs wirken, wenn sie allein oder in Kombination mit neuen Medikamenten eingesetzt werden . Ihre Fähigkeit, wichtige Signalwege zu regulieren, macht sie in der Krebstherapie bedeutend.

Biochemische Studien

In der Biochemie können 1-(3-Iodophenyl)piperidinderivate verwendet werden, um Enzymwechselwirkungen und Signalwege zu untersuchen. Das Iodatom kann als Radiolabel zur Verfolgung in biologischen Systemen verwendet werden, was zum Verständnis biochemischer Prozesse beiträgt .

Materialwissenschaften

Die Iodgruppe in this compound kann in der Materialwissenschaft zur Synthese organischer Halbleiter und anderer elektronischer Materialien verwendet werden. Seine Einarbeitung in Polymere oder kleine Moleküle kann ihre elektronischen Eigenschaften verbessern und sie für verschiedene Anwendungen in der Elektronik geeignet machen .

Landwirtschaftliche Chemie

Im Bereich der Landwirtschaft können Piperidinderivate zur Entwicklung neuer Pestizide und Herbizide verwendet werden. Das Strukturmotiv von Piperidin ist dafür bekannt, die Eigenschaften von Verbindungen zu verändern, was möglicherweise zur Entwicklung effektiverer und umweltfreundlicherer Agrochemikalien führt .

Studien zur Umweltbelastung

Die Erforschung der Umweltbelastung von this compound und seinen Derivaten ist entscheidend. Das Verständnis ihres biologischen Abbaus, ihrer Persistenz in der Umwelt und ihrer potenziellen Auswirkungen auf Ökosysteme ist unerlässlich, um ihre Sicherheit und ihren ökologischen Fußabdruck zu bewerten .

Wirkmechanismus

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .

Mode of Action

The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary greatly depending on their specific structure. Some piperidine-based drugs have been found to have good bioavailability and linear pharmacokinetics .

Result of Action

The result of the action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .

Biochemische Analyse

Biochemical Properties

1-(3-Iodophenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The iodine atom in 1-(3-Iodophenyl)piperidine enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, this compound can interact with transport proteins, influencing its distribution within the cell.

Cellular Effects

1-(3-Iodophenyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses. Furthermore, 1-(3-Iodophenyl)piperidine can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 1-(3-Iodophenyl)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its iodine atom and piperidine ring . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 1-(3-Iodophenyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Iodophenyl)piperidine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(3-Iodophenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure.

Dosage Effects in Animal Models

The effects of 1-(3-Iodophenyl)piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood parameters. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

1-(3-Iodophenyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the piperidine ring and the phenyl group . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

Transport and Distribution

The transport and distribution of 1-(3-Iodophenyl)piperidine within cells and tissues are influenced by its interactions with transport proteins and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 1-(3-Iodophenyl)piperidine within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.

Subcellular Localization

1-(3-Iodophenyl)piperidine exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of 1-(3-Iodophenyl)piperidine can affect its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

1-(3-iodophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

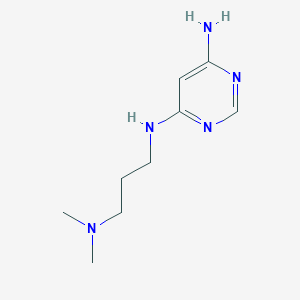

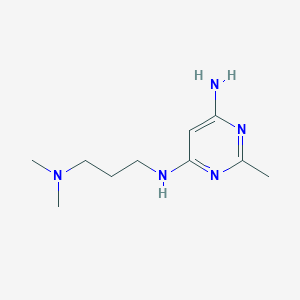

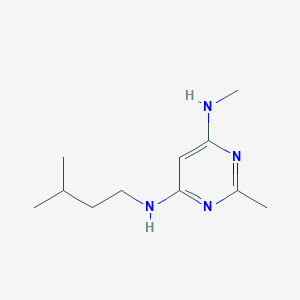

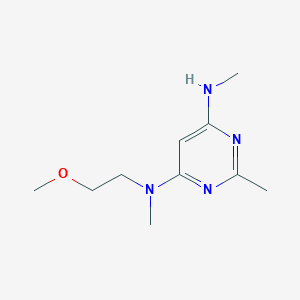

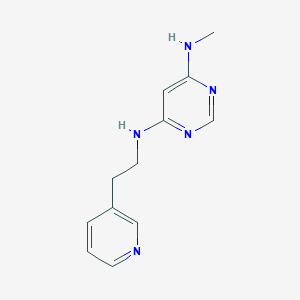

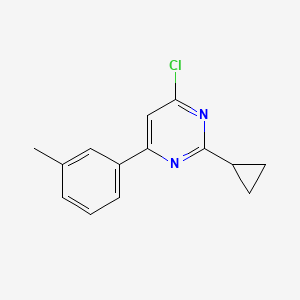

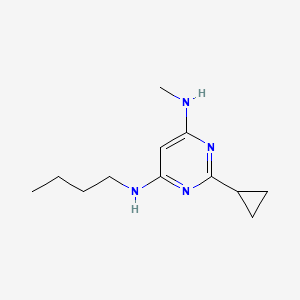

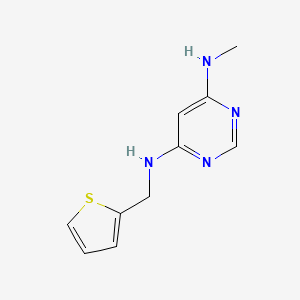

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.